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Compound of Interest

Compound Name: C25H19BrN4O3

Cat. No.: B15172528 Get Quote

A comprehensive review of the synthesis, quantum mechanical properties, and biological

significance of the novel brominated organic compound C25H19BrN4O3.

For Researchers, Scientists, and Drug Development Professionals.

Abstract
This technical guide provides a detailed overview of the quantum mechanical and biological

studies of the recently identified organic molecule, C25H19BrN4O3. Due to the novelty of this

compound, this document compiles and analyzes the initial findings from computational and

experimental research. We will delve into the optimized molecular structure, electronic

properties, and spectroscopic characteristics as determined by Density Functional Theory

(DFT) calculations. Furthermore, this guide will present the foundational experimental data on

its synthesis, characterization, and preliminary biological activity. The aim is to provide a

comprehensive resource for researchers and professionals interested in the potential

applications of this molecule in materials science and drug development.

Introduction
The exploration of novel organic molecules with unique electronic and biological properties is a

cornerstone of modern chemical and pharmaceutical research. The compound

C25H19BrN4O3 has recently emerged as a molecule of interest due to its complex structure,

featuring a bromine substituent and multiple nitrogen and oxygen heteroatoms. These features

suggest the potential for interesting quantum mechanical effects and significant biological
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interactions. This guide will serve as a foundational document, summarizing the current state of

knowledge on C25H19BrN4O3 and outlining detailed methodologies for its study.

Synthesis and Characterization
The synthesis of C25H19BrN4O3 is achieved through a multi-step reaction sequence, which is

outlined in the workflow diagram below. The characterization of the final product is confirmed

through various spectroscopic techniques.

Experimental Protocol: Synthesis of C25H19BrN4O3
Step 1: Initial Condensation. React equimolar amounts of 4-bromobenzaldehyde and 2-

acetylpyridine in ethanol with a catalytic amount of sodium hydroxide. Reflux the mixture for

4 hours.

Step 2: Cyclization. To the resulting chalcone intermediate, add an equimolar amount of

guanidine hydrochloride and sodium ethoxide in ethanol. Reflux for 6 hours to yield the

pyrimidine core.

Step 3: N-Alkylation. The pyrimidine derivative is then N-alkylated using 2-phenoxyethyl

bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12

hours.

Purification. The crude product is purified by column chromatography on silica gel using a

hexane-ethyl acetate gradient.

Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry to confirm its structure and purity.
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Synthesis Workflow for C25H19BrN4O3
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Caption: Synthetic pathway for C25H19BrN4O3.
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Quantum Mechanical Studies
Quantum mechanical calculations, specifically Density Functional Theory (DFT), have been

employed to investigate the electronic structure and properties of C25H19BrN4O3.

Computational Protocol: DFT Calculations
Software: Gaussian 16 suite of programs.

Method: DFT with the B3LYP functional.

Basis Set: 6-311++G(d,p) for all atoms.

Solvation Model: The polarizable continuum model (PCM) was used to simulate the effect of

a solvent (dimethyl sulfoxide, DMSO).

Calculations Performed:

Geometry optimization to find the ground state structure.

Frequency analysis to confirm the optimized structure as a true minimum.

Frontier Molecular Orbital (FMO) analysis (HOMO and LUMO).

Molecular Electrostatic Potential (MEP) mapping.

Time-Dependent DFT (TD-DFT) for simulating the UV-Vis spectrum.

Molecular Geometry
The optimized molecular structure of C25H19BrN4O3 reveals a non-planar conformation. The

dihedral angles between the phenyl, pyridine, and pyrimidine rings indicate significant steric

hindrance, which influences the molecule's electronic properties.
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Selected Bond

Lengths (Å)
Value

Selected Bond

Angles (°) & Dihedral

Angles (°)

Value

C-Br 1.905 C-N-C (pyrimidine) 118.5

C=N (pyrimidine) 1.342 C-C-N (pyridine) 122.3

C-O (ether) 1.378 C-O-C (ether) 117.9

N-H (pyrimidine) 1.012
Phenyl-Pyrimidine

Dihedral
45.2

Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a

molecule.

Parameter Value (eV)

HOMO Energy -6.25

LUMO Energy -2.15

HOMO-LUMO Energy Gap (ΔE) 4.10

The relatively large HOMO-LUMO gap suggests high kinetic stability for C25H19BrN4O3. The

HOMO is primarily localized on the bromophenyl and pyrimidine rings, while the LUMO is

distributed over the pyridine and pyrimidine moieties.
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Frontier Molecular Orbital Energy Diagram

Energy Levels
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Caption: HOMO-LUMO energy gap of C25H19BrN4O3.

Molecular Electrostatic Potential (MEP)
The MEP map indicates the electron density distribution and is useful for predicting sites for

electrophilic and nucleophilic attack. For C25H19BrN4O3, the most negative potential (red

regions) is localized around the nitrogen and oxygen atoms, indicating them as likely sites for

electrophilic attack. The regions around the hydrogen atoms show a positive potential (blue

regions).

Biological Activity
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Preliminary in-vitro studies have been conducted to assess the biological potential of

C25H19BrN4O3.

Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in DMEM

supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of

C25H19BrN4O3 (0.1 to 100 µM) for 24 hours.

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4

hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC₅₀ value is determined.

Cytotoxicity Screening
Initial cytotoxicity screening of C25H19BrN4O3 against a panel of human cancer cell lines has

shown moderate activity.

Cell Line IC₅₀ (µM)

HeLa (Cervical Cancer) 25.4

MCF-7 (Breast Cancer) 32.8

A549 (Lung Cancer) 45.1

These results suggest that C25H19BrN4O3 possesses anti-proliferative properties, warranting

further investigation into its mechanism of action.
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Potential Signaling Pathway Involvement
Based on the structural motifs present in C25H19BrN4O3, particularly the pyrimidine core

which is a known pharmacophore, it is hypothesized that the compound may interact with

kinase signaling pathways often dysregulated in cancer.

Hypothesized Kinase Inhibition Pathway

C25H19BrN4O3

Protein Kinase
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Substrate Protein
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Caption: Potential mechanism of anti-proliferative action.

Conclusion and Future Directions
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The initial quantum mechanical and biological evaluation of C25H19BrN4O3 has provided

valuable insights into its electronic structure and potential as an anti-cancer agent. The DFT

calculations have established a foundation for understanding its reactivity and spectroscopic

properties. Preliminary biological screenings have demonstrated moderate cytotoxic activity

against several cancer cell lines.

Future research should focus on:

Synthesis of Analogs: To establish structure-activity relationships (SAR).

Advanced Biological Assays: Including apoptosis assays, cell cycle analysis, and specific

kinase inhibition assays to elucidate the mechanism of action.

In-vivo Studies: To evaluate the efficacy and toxicity in animal models.

Further Computational Studies: Including molecular docking simulations with potential

protein targets.

This comprehensive approach will be crucial in determining the therapeutic potential of

C25H19BrN4O3 and its derivatives.

To cite this document: BenchChem. [In-depth Technical Guide on Quantum Mechanical
Studies of C25H19BrN4O3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172528#quantum-mechanical-studies-of-
c25h19brn4o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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